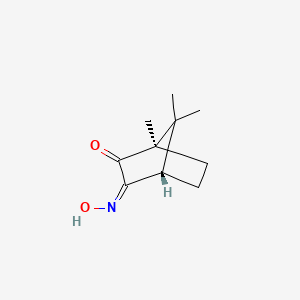

anti-(1R)-(+)-Camphorquinone 3-oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1R,3Z,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7-/t6-,10+/m1/s1 |

InChI Key |

YRNPDSREMSMKIY-HAKKTOSXSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)/C(=N/O)/C2=O |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C |

Origin of Product |

United States |

Foundational & Exploratory

anti-(1R)-(+)-Camphorquinone 3-oxime CAS number and identifiers

Technical Monograph: anti-(1R)-(+)-Camphorquinone 3-oxime

Part 1: Executive Summary & Chemical Identity

This compound is a high-value chiral intermediate used primarily as a ligand in asymmetric coordination chemistry and as a precursor for the synthesis of 3-aminocamphor derivatives. Derived from natural D-camphor, this compound retains the rigid bicyclic bornane skeleton, offering a defined stereochemical environment essential for enantioselective applications.

Crucially, the "anti" designation refers to the stereochemistry of the oxime functionality (C=N-OH) relative to the C2-carbonyl group. In the anti (or E) isomer, the hydroxyl group is oriented away from the carbonyl, a configuration thermodynamically favored due to the minimization of dipolar repulsion.

Table 1: Chemical Identifiers and Properties

| Parameter | Data |

| Chemical Name | (1R,E)-(+)-Camphorquinone 3-oxime |

| Synonyms | anti-(1R)-(+)-2,3-Bornanedione 3-oxime; (1R)-3-(Hydroxyimino)camphor |

| CAS Number | 31571-14-9 (Specific to the (1R,E)-anti isomer) |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| SMILES | C[C@@]1(C(=O)C(=N\O)[C@H]2CC1)C(C)(C)C2 |

| InChI Key | YRNPDSREMSMKIY-HAKKTOSXSA-N |

| Melting Point | 153 – 157 °C |

| Optical Rotation | |

| Appearance | White to pale yellow crystalline powder |

Part 2: Stereochemical Analysis & Synthesis Strategy

Stereochemical Configuration

The utility of this compound relies on its high optical purity. Two layers of stereochemistry must be controlled:

-

Backbone Configuration (1R): Inherited from the starting material, (1R)-(+)-Camphorquinone (derived from natural D-camphor). This fixes the bridgehead carbons.

-

Oxime Geometry (E vs Z): The reaction of the ketone at C3 with hydroxylamine can yield two geometric isomers:

-

Anti (E): The -OH group points away from the C2 carbonyl. This is the major product due to steric and electronic factors.

-

Syn (Z): The -OH group points towards the C2 carbonyl. This is the minor product, often removable via fractional crystallization.

-

Synthesis & Purification Protocol

The following protocol prioritizes the isolation of the anti isomer through thermodynamic control and solubility differences.

Reagents:

-

(1R)-(+)-Camphorquinone (CAS 2767-84-2)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH)

-

Ethanol (95%) and Deionized Water

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of (1R)-(+)-camphorquinone in 30 mL of Ethanol (95%).

-

Oximation: In a separate flask, dissolve 15 mmol of NH₂OH·HCl and 15 mmol of NaOAc in 10 mL of water.

-

Addition: Dropwise add the aqueous hydroxylamine solution to the camphorquinone solution with vigorous stirring.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Note: Extended reflux times favor the thermodynamic (anti) product.

-

Precipitation: Allow the solution to cool to room temperature. The anti-oxime is less soluble and will begin to crystallize. Adding 20 mL of ice-cold water promotes further precipitation.

-

Filtration: Filter the crude solid.

-

Purification (Critical): Recrystallize the crude solid from an Ethanol/Water (1:1) mixture. The syn isomer remains largely in the mother liquor.

-

Drying: Dry the crystals under vacuum at 40°C.

Reaction Pathway Diagram

Caption: Synthesis and purification workflow targeting the thermodynamically stable anti-isomer.

Part 3: Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using the following self-consistent checks.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method to distinguish the anti isomer from the syn isomer.

-

¹H NMR (CDCl₃, 400 MHz):

-

C4-H (Bridgehead): In the anti isomer, the bridgehead proton (d, J≈4 Hz) typically resonates downfield (approx.

3.2–3.4 ppm) compared to the syn isomer, due to the anisotropic deshielding effect of the oxime hydroxyl group which is spatially closer to the bridgehead in the anti configuration. -

Methyl Groups: Three singlets (

0.8–1.1 ppm).[1] Distinct shifts occur for the C8/C9/C10 methyls between isomers.

-

-

¹³C NMR:

-

C3 (C=N): The oxime carbon appears around

160–165 ppm. -

C2 (C=O): The carbonyl carbon resonance is sensitive to the oxime geometry.

-

IR Spectroscopy

-

O-H Stretch: Broad band at 3200–3300 cm⁻¹.

-

C=O Stretch: Strong band at ~1740–1750 cm⁻¹ (characteristic of the strained bicyclic ketone).

-

C=N Stretch: Weak to medium band at ~1630–1640 cm⁻¹.

Quality Control Checkpoints

-

Melting Point: If the MP is below 150°C, the sample likely contains significant syn isomer or unreacted camphorquinone. Recrystallize again.

-

Optical Rotation: A value significantly lower than +195° suggests racemization (unlikely with this protocol) or contamination with achiral impurities.

Part 4: Applications in Research

-

Chiral Ligands: The oxime nitrogen and the carbonyl oxygen can coordinate to metal centers (e.g., Co, Ni, Cu), forming chiral chelate complexes used in asymmetric catalysis.

-

Synthesis of 3-Aminocamphor: Reduction of the oxime (e.g., with Zn/AcOH or LiAlH₄) yields 3-aminocamphor, a precursor for chiral auxiliaries and organocatalysts.

-

Biological Activity: Camphorquinone derivatives are investigated for antimicrobial and potential antitumor properties, often requiring pure isomers for structure-activity relationship (SAR) studies.

References

-

Sigma-Aldrich. (1R,E)-(+)-Camphorquinone 3-oxime Product Sheet. Retrieved from .

-

TCI Chemicals. this compound Product Specification. Retrieved from .

-

Forster, M. O. (1905). Studies in the Camphane Series. Part XVI. Camphorquinone-oxime.[2] Journal of the Chemical Society, Transactions. (Historical foundation for synthesis).

-

Santa Cruz Biotechnology. (1R,E)-(+)-Camphorquinone 3-oxime Data Sheet. Retrieved from .

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of (1R)-(+)-Camphorquinone 3-oxime

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of (1R)-(+)-Camphorquinone 3-oxime, a versatile chiral compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its application and analysis, with a core focus on its melting point as a critical identifier of purity and identity.

Introduction and Significance

(1R)-(+)-Camphorquinone 3-oxime, also known by its synonyms anti-(1R)-(+)-2,3-Bornanedione 3-oxime and (1R,E)-(+)-Camphorquinone 3-oxime, is a derivative of natural camphor.[1][2] It is a valuable intermediate and chiral auxiliary in organic synthesis, particularly in the pharmaceutical industry for the development of bioactive compounds and new therapeutic agents.[1][3] Its rigid bicyclic structure and oxime functional group impart unique reactivity, making it a powerful tool for chemists in creating complex, enantiomerically enriched molecules.[3][4] The compound's utility extends to photochemical studies, leveraging its specific light-absorbing properties.[1] Given its role in high-stakes applications like pharmaceutical development, a thorough understanding of its physical properties is paramount for ensuring quality control, purity, and batch-to-batch consistency.

Core Physical and Chemical Characteristics

The fundamental properties of (1R)-(+)-Camphorquinone 3-oxime are summarized below. These values are critical for its identification, handling, and application in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 31571-14-9 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO₂ | [5] |

| Molecular Weight | 181.23 g/mol | [5] |

| Melting Point | 153-157 °C | [1][2][3] |

| Appearance | White, orange, or green crystalline powder | [1][2][3] |

| Optical Rotation | [α]20/D = +195° to +201° (c=1 in Ethanol) | [1][2] |

| Purity | ≥ 95% (GC) | [1][2] |

| Storage Conditions | 2-8°C | [1][5] |

| Hydrogen Bond Donors | 1 | [5][6] |

| Hydrogen Bond Acceptors | 3 | [5][6] |

In-Depth Analysis of Physical Properties

Melting Point: A Critical Benchmark for Purity

The melting point is one of the most crucial physical properties for characterizing a crystalline solid. For (1R)-(+)-Camphorquinone 3-oxime, the literature consistently reports a melting point range of 153-157 °C .[2][5]

Expertise & Causality: A pure crystalline compound typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0 °C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[7] Therefore, a sample of (1R)-(+)-Camphorquinone 3-oxime that melts sharply within the established 153-157 °C range is considered to be of high purity. Conversely, a sample melting over a wider range (e.g., 148-154 °C) would suggest the presence of impurities. This makes melting point determination an essential, first-line technique for quality assessment.

Appearance and Crystalline Form

(1R)-(+)-Camphorquinone 3-oxime is described as a crystalline powder. Sources report its color as potentially being white, orange, or green.[1][3] While the pure compound is expected to be white or off-white, the color variations can be attributed to trace impurities or slight differences in the crystalline structure resulting from the synthesis and purification process.[8]

Optical Activity: The Signature of Chirality

As a chiral molecule, (1R)-(+)-Camphorquinone 3-oxime rotates plane-polarized light. Its specific rotation is documented as [α]20/D = +195° to +201° when measured at 20°C using the sodium D-line, with a concentration of 1 g per 100 mL in ethanol.[1][2] This property is fundamental to its identity as the (1R)-enantiomer and is a critical parameter for confirming the stereochemical integrity of the material, which is vital for its function in asymmetric synthesis.

Experimental Protocol: High-Fidelity Melting Point Determination

This section outlines a self-validating protocol for accurately determining the melting point of (1R)-(+)-Camphorquinone 3-oxime. The trustworthiness of this method lies in its reliance on careful observation and controlled heating, which ensures that the obtained result is both accurate and reproducible.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This process requires energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[7] The temperature range from the first sign of melting to the complete liquefaction is recorded.[9][10]

Required Apparatus

-

Melting point apparatus (e.g., Mel-Temp or similar calibrated device)

-

Spatula

-

Mortar and pestle (optional, for grinding)

-

Calibrated thermometer or digital temperature probe[9]

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of (1R)-(+)-Camphorquinone 3-oxime on a clean, dry surface. If the crystals are large, gently grind them into a fine powder to ensure uniform packing and heat transfer.

-

Dip the open end of a capillary tube into the powder.[10]

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample should be approximately 1-2 mm high.[11]

-

Causality: Proper packing is critical. Too much sample will cause a temperature gradient within the material, leading to an artificially broad melting range.[7]

-

-

Apparatus Setup and Preliminary Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

For an unknown or first-time sample, perform a rapid heating (e.g., 10-15 °C/min) to determine an approximate melting point. This saves time and establishes the temperature region of interest.[10]

-

Allow the apparatus to cool significantly before proceeding with an accurate measurement. Never reuse a melted sample, as it may have undergone decomposition or structural changes.[7]

-

-

Accurate Measurement:

-

Using a fresh sample in a new capillary tube, heat the apparatus rapidly until the temperature is about 15-20 °C below the approximate melting point found in the previous step.

-

Critical Step: Decrease the heating rate to 1-2 °C per minute .

-

Causality: A slow heating rate is essential to allow the temperature of the heating block and the sample to remain in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point reading.[9]

-

-

Observation and Data Recording:

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point is reported as the range T1 – T2.

-

-

Validation:

-

Repeat the accurate measurement at least once more with a fresh sample to ensure reproducibility. Consistent results validate the technique and the findings.

-

A sharp range (e.g., 155-156 °C) that falls within the literature value confirms high purity. A depressed and broad range indicates the presence of impurities.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the high-fidelity melting point determination protocol.

Caption: Logical workflow for the determination of melting point.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment (1) Determination of Melting Points. (2021). University of Technology, Iraq. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

An Improved Synthesis of Camphorquinone-3-Oxime. (1999). Taylor & Francis Online. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. Retrieved from [Link]

-

(1R,E)-(+)-Camphorquinone 3-oxime. (n.d.). SupraBank. Retrieved from [Link]

-

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R)-. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. echemi.com [echemi.com]

- 6. SupraBank - Molecules - (1R,E)-(+)-Camphorquinone 3-oxime [suprabank.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pennwest.edu [pennwest.edu]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. byjus.com [byjus.com]

An In-Depth Technical Guide to the Optical Rotation of anti-(1R)-(+)-Camphorquinone 3-Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the optical rotation of anti-(1R)-(+)-Camphorquinone 3-oxime, a chiral molecule of significant interest in stereochemistry and drug development. As a derivative of camphor, a well-known chiral starting material, its chiroptical properties are crucial for its characterization and application in asymmetric synthesis. This document will delve into the theoretical underpinnings of optical rotation, provide a detailed experimental protocol for its measurement, present the known optical rotation values for the target molecule, and discuss the significance of its stereochemistry.

The Fundamental Principles of Optical Activity and Specific Rotation

Optical activity is the phenomenon where a chiral molecule rotates the plane of plane-polarized light.[1] This rotation is a unique physical property of a chiral substance and is directly proportional to the concentration of the substance and the path length of the light through the sample.[2] The direction of rotation is designated as dextrorotatory (+) if the rotation is clockwise and levorotatory (-) if it is counter-clockwise, as viewed by an observer looking towards the light source.[3]

To standardize the measurement of this property, the concept of specific rotation ([α]) is employed. It is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a path length (l) of 1 decimeter (dm) and a concentration (c) of 1 gram per milliliter (g/mL).[4] The specific rotation is a characteristic constant for a given chiral compound under specified conditions of temperature (T) and wavelength (λ) of light.[2] The formula to calculate specific rotation is:

[α]λT = α / (l × c)

The temperature and the wavelength of the light used (commonly the sodium D-line at 589 nm) are always specified when reporting a specific rotation value.[5]

Stereoisomerism in Camphorquinone 3-Oxime: The Significance of syn and anti Isomers

Camphorquinone 3-oxime exists as two geometric isomers, designated as syn and anti, arising from the orientation of the hydroxyl group relative to the C2 carbonyl group of the camphorquinone framework. The stereochemistry of the oxime functional group can significantly influence the molecule's overall shape and its interaction with other chiral molecules and with plane-polarized light.[6][7]

The molecule in focus, this compound, specifies a particular stereochemical configuration. The "(1R)-(+)" denotes the inherent chirality of the parent camphor molecule. The "anti" designation refers to the E-configuration of the oxime, where the hydroxyl group is directed away from the C2 position. The separation and characterization of these isomers are critical, as they may exhibit different biological activities and chiroptical properties.[8]

Optical Rotation Values for this compound

The specific rotation of this compound has been reported. This value is a critical parameter for the identification and quality control of this specific stereoisomer.

| Parameter | Value | Conditions |

| Specific Rotation ([α]D20) | +195 to +201° | c = 1 in Ethanol |

Table 1: Reported specific rotation value for this compound.

This positive value indicates that the anti-isomer of (1R)-(+)-Camphorquinone 3-oxime is dextrorotatory.

Experimental Protocol for the Determination of Optical Rotation

The following is a detailed, step-by-step methodology for the accurate measurement of the optical rotation of this compound. This protocol is based on established principles of polarimetry.[9][10]

Instrumentation and Materials

-

Polarimeter: A high-precision polarimeter capable of measurements at the sodium D-line (589 nm) with temperature control.

-

Polarimeter cell: A 1 dm (100 mm) path length cell.

-

Solvent: Absolute Ethanol (ACS grade or higher).

-

Analytical Balance: Capable of measuring to at least four decimal places.

-

Volumetric flask: Class A, 10 mL.

-

Pipettes and syringes: For accurate liquid handling.

-

This compound: Of high purity.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the specific rotation.

Step-by-Step Procedure

-

Instrument Preparation:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

-

Set the temperature of the sample compartment to 20°C.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound using an analytical balance.

-

Quantitatively transfer the weighed sample to a 10 mL Class A volumetric flask.

-

Add a small amount of absolute ethanol to dissolve the sample completely.

-

Carefully add more absolute ethanol to the volumetric flask until the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Calculate the precise concentration (c) of the solution in g/mL.

-

-

Polarimeter Calibration (Blank Measurement):

-

Fill the 1 dm polarimeter cell with the pure solvent (absolute ethanol).

-

Ensure that there are no air bubbles in the light path.

-

Place the cell in the polarimeter.

-

Perform a blank measurement to zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

-

Sample Measurement:

-

Empty the polarimeter cell and rinse it two to three times with small portions of the prepared sample solution.

-

Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the sample compartment of the polarimeter.

-

Allow the sample to thermally equilibrate to 20°C.

-

Take multiple readings of the observed rotation (α) and record the average value.

-

-

Calculation of Specific Rotation:

-

Using the recorded average observed rotation (α), the known path length of the cell (l = 1 dm), and the calculated concentration (c), calculate the specific rotation using the formula: [α]D20 = α / (1 dm × c).

-

Causality Behind Experimental Choices

-

Choice of Solvent (Ethanol): Ethanol is a common solvent for polarimetry as it is relatively non-polar, readily available in high purity, and does not react with the analyte. Crucially, the specific rotation of a compound can be highly dependent on the solvent used due to solute-solvent interactions. Therefore, consistency in the choice of solvent is paramount for reproducible results.

-

Concentration (c=1): While the formula allows for any concentration, reporting the value at a standard concentration (or a concentration close to it) improves comparability between different studies. A concentration of 1 g/100 mL (or 0.01 g/mL) is very common in practice.

-

Wavelength (Sodium D-line): The sodium D-line (589 nm) is a historical and widely accepted standard for polarimetry, ensuring that results can be compared across different laboratories and instruments.[3]

-

Temperature (20°C): Optical rotation can be temperature-dependent.[2] Standardizing the measurement temperature to 20°C or 25°C is essential for obtaining consistent and comparable specific rotation values.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the obtained optical rotation value, the following self-validating steps should be integrated into the protocol:

-

Purity of the Analyte: The purity of the this compound sample should be confirmed by an independent method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure that the measured rotation is not influenced by chiral impurities.

-

Instrument Calibration: The polarimeter should be regularly calibrated using a certified quartz plate or a standard solution with a known specific rotation (e.g., a sucrose solution).

-

Reproducibility: The measurement should be repeated multiple times, and the standard deviation of the readings should be calculated to assess the precision of the measurement.

-

Linearity Check: If feasible, measuring the optical rotation at several different concentrations can confirm the linear relationship between rotation and concentration, further validating the measurement.

By adhering to this rigorous protocol and incorporating these validation steps, researchers can be confident in the accuracy and reliability of the measured optical rotation values for this compound.

References

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Chemistry Steps. (2021, November 12). Specific Rotation. [Link]

-

Wikipedia. (n.d.). Optical rotation. [Link]

-

Jasco Europe. (n.d.). Principles of Optical rotation. [Link]

-

Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. [Link]

-

The International Pharmacopoeia. (n.d.). 1.4 Determination of optical rotation and specific rotation. [Link]

-

Heaney, F., & O'Mahony, C. (1998). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Journal of the Chemical Society, Perkin Transactions 1, (3), 341-350. [Link]

-

Rudolph Research Analytical. (2012, December 14). Specific Rotation Equation Vs Optical Rotation - Polarimetry. [Link]

-

Mosher, M. D., & Meisenbach, S. (2002). Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment. The Chemical Educator, 7(6), 356-358. [Link]

- Google Patents. (n.d.).

-

International Journal of Advanced Pharmaceutical Sciences. (2024, July 2). Determination of the specific rotation of an optically active substances by using polarimeter. [Link]

Sources

- 1. Optical rotation - Wikipedia [en.wikipedia.org]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. Principles of Optical rotation [jascoeurope.com]

- 4. rudolphresearch.com [rudolphresearch.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. GB2146330A - Separating syn and anti oxime isomers - Google Patents [patents.google.com]

- 9. digicollections.net [digicollections.net]

- 10. iajps.com [iajps.com]

Methodological & Application

Application Notes and Protocols for the Reduction of Camphorquinone-3-Oxime to Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Chiral Amino Alcohols from a Natural Product Scaffold

Camphor, a bicyclic monoterpene, has long served as a versatile chiral starting material in asymmetric synthesis. Its rigid framework provides a predictable stereochemical environment, making it an ideal scaffold for the synthesis of chiral auxiliaries, ligands, and pharmacologically active molecules. Camphorquinone-3-oxime, a readily accessible derivative of camphor, presents a unique opportunity for the synthesis of vicinal amino alcohols. These 1,2-amino alcohols are privileged structural motifs found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The stereoselective reduction of both the oxime and one of the carbonyl functionalities of camphorquinone-3-oxime yields diastereomerically distinct amino alcohols, which can serve as valuable building blocks in drug discovery and development.

This comprehensive guide provides detailed protocols for the stereoselective reduction of camphorquinone-3-oxime to its corresponding amino alcohols. We will explore two primary reduction methodologies: a one-pot reduction using sodium borohydride and nickel(II) chloride, and a more potent reduction employing lithium aluminum hydride. The causality behind experimental choices, detailed step-by-step procedures, and thorough characterization techniques are presented to ensure scientific integrity and reproducibility.

I. Mechanistic Overview and Stereochemical Considerations

The reduction of camphorquinone-3-oxime to an amino alcohol involves the transformation of two functional groups: the oxime and a ketone. The stereochemical outcome of the reduction is dictated by the steric hindrance of the camphor scaffold and the nature of the reducing agent.

The camphor skeleton presents two distinct faces for nucleophilic attack: the exo face, which is less sterically hindered, and the endo face, which is shielded by the gem-dimethyl bridge. Attack of a hydride reagent from the exo face on the C3 carbonyl group leads to an endo-alcohol, while attack from the more hindered endo face results in an exo-alcohol. Similarly, the reduction of the oxime at C2 can also lead to different stereoisomers. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction, favoring the formation of one stereoisomer over others.

Diagram of the Reduction Pathway

Caption: General workflow for the reduction of camphorquinone-3-oxime.

II. Protocol 1: One-Pot Stereoselective Reduction with Sodium Borohydride and Nickel(II) Chloride

This method offers a convenient and often highly stereoselective route to the exo,exo-amino alcohol in a one-pot, two-step procedure. The initial reduction of the less hindered carbonyl group with sodium borohydride is followed by the in-situ generation of a nickel boride species which facilitates the reduction of the oxime.

Scientific Rationale:

Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. In the camphorquinone-3-oxime system, it is expected to preferentially attack the less sterically hindered C2 carbonyl group from the exo face, leading to the corresponding endo-alcohol. The subsequent addition of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) followed by more NaBH₄ generates a black precipitate of nickel boride (Ni₂B), which is a more potent reducing agent capable of reducing the oxime functionality to a primary amine. This one-pot approach avoids the isolation of the intermediate hydroxy oxime, streamlining the synthetic process.

Experimental Protocol:

Materials:

-

Camphorquinone-3-oxime

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Initial Carbonyl Reduction:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve camphorquinone-3-oxime (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of oxime) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Oxime Reduction:

-

To the same reaction mixture at 0 °C, add a solution of nickel(II) chloride hexahydrate (2.0 - 2.5 eq) in methanol. A color change to green should be observed.

-

Slowly and carefully add sodium borohydride (4.0 - 5.0 eq) portion-wise. A black precipitate of nickel boride will form, and vigorous gas evolution (hydrogen) will occur. Caution: This step is highly exothermic and produces a flammable gas. Ensure adequate ventilation and slow, controlled addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the disappearance of the intermediate.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the filter cake thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture (pH ~8-9).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

III. Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and non-selective reducing agent capable of reducing both ketones and oximes to the corresponding alcohols and amines, respectively.[1] This method is generally higher yielding but requires more stringent anhydrous conditions and careful handling due to the high reactivity of LAH.

Scientific Rationale:

LAH is a much stronger hydride donor than NaBH₄. It will readily reduce both the carbonyl and the oxime functionalities of camphorquinone-3-oxime. The stereochemical outcome can be influenced by the reaction conditions, but typically, attack at the C2 carbonyl will still favor the formation of the endo-alcohol due to steric hindrance. The reduction of the oxime with LAH proceeds via the formation of an N-aluminoxy intermediate, which upon hydrolysis yields the primary amine.

Experimental Protocol:

Materials:

-

Camphorquinone-3-oxime

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (flame-dried)

-

Reflux condenser (with a drying tube)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

Procedure:

-

Reaction Setup and LAH Suspension:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel (all under an inert atmosphere), suspend lithium aluminum hydride (3.0 - 4.0 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Substrate:

-

Dissolve camphorquinone-3-oxime (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add the solution of the oxime dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Gently heat the mixture to reflux for 2-4 hours to ensure complete reduction. Monitor the reaction by TLC.

-

-

Work-up (Fieser Method):

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Caution: The following work-up procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood with extreme care.

-

For every 'x' grams of LAH used, sequentially and slowly add:

-

'x' mL of deionized water

-

'x' mL of 15% aqueous NaOH solution

-

'3x' mL of deionized water

-

-

A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes at room temperature.

-

Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

-

-

Isolation and Purification:

-

Filter the mixture through a sintered glass funnel or a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amino alcohol.

-

Purify the product by column chromatography or recrystallization as described in Protocol 1.

-

IV. Characterization of Amino Alcohols

The resulting amino alcohol products should be thoroughly characterized to confirm their structure and determine the diastereomeric ratio.

Data Presentation: Expected Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| (1R,2R,3S,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (exo,exo-amino alcohol) | ~3.5-3.8 (m, 1H, CH-OH), ~2.8-3.1 (m, 1H, CH-NH₂), 1.5-2.5 (br s, 2H, NH₂), 0.8-1.2 (multiple s, 9H, 3 x CH₃) | ~75-80 (C-OH), ~55-60 (C-NH₂), ~50 (C1), ~48 (C7), ~45 (C4), ~30-40 (CH₂), ~10-20 (CH₃) | 3300-3500 (br, O-H, N-H), 2850-2960 (s, C-H) |

| Other Diastereomers | Chemical shifts for CH-OH and CH-NH₂ will vary depending on the stereochemistry. | Carbon chemical shifts will also be diagnostic for different stereoisomers. | Similar functional group region, but fingerprint region may differ. |

Note: The exact chemical shifts may vary depending on the solvent and the specific diastereomer formed. The data presented is a general expectation.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons on the carbon atoms bearing the hydroxyl and amino groups (C2 and C3) are diagnostic of the stereochemistry. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic broad absorption bands for the O-H and N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The absence of the C=O and C=N stretching bands from the starting material confirms the completion of the reduction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to determine the diastereomeric ratio of the product mixture.

V. Safety Precautions

-

Sodium Borohydride: Corrosive and can release flammable hydrogen gas upon contact with water or acids. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Lithium Aluminum Hydride: Extremely reactive with water and protic solvents, producing flammable hydrogen gas. It can ignite spontaneously in moist air. All reactions involving LAH must be conducted under strictly anhydrous conditions and under an inert atmosphere. Handle with extreme care and have appropriate fire extinguishing materials (e.g., sand, Class D fire extinguisher) readily available.

-

Nickel(II) Chloride: Toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Diethyl ether and THF are highly flammable. Methanol is toxic. Handle all solvents in a well-ventilated fume hood.

VI. Conclusion

The reduction of camphorquinone-3-oxime provides a reliable and stereoselective route to valuable chiral amino alcohols. The choice between the milder NaBH₄/NiCl₂ system and the more powerful LiAlH₄ reagent will depend on the desired stereochemical outcome, scale of the reaction, and the available laboratory infrastructure. The protocols detailed in this guide, when followed with precision and adherence to safety guidelines, will enable researchers to synthesize and characterize these important building blocks for further applications in medicinal chemistry and materials science.

VII. References

-

Larsson, E. Reduction of Oximes with Lithium Aluminum Hydride. Svensk Kemisk Tidskrift. 1949 , 61, 242-248.

Sources

Application Note: Controlled Beckmann Rearrangement of anti-(1R)-(+)-Camphorquinone 3-oxime

This Application Note is designed for research scientists and process chemists involved in chiral pool synthesis. It details the controlled Beckmann rearrangement of anti-(1R)-(+)-camphorquinone 3-oxime to yield (-)-camphorimide, a critical bicyclic chiral scaffold.

Strategic Overview

The Beckmann rearrangement of camphorquinone mono-oximes is a stereodivergent process. The reaction outcome is strictly dictated by the geometric configuration (E vs Z) of the oxime group at the C3 position.

-

The anti (E) Isomer: The hydroxyl group is oriented anti to the C2-carbonyl. In accordance with the stereoelectronic requirements of the rearrangement, the group anti to the leaving group (the C2-carbonyl carbon) migrates to the nitrogen.[1] This results in ring expansion to form (-)-Camphorimide (1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione).

-

The syn (Z) Isomer: The hydroxyl group is oriented syn to the C2-carbonyl (and anti to the C4-bridgehead). Migration of the bulky bridgehead carbon is sterically disfavored, often leading to "Second-Order" Beckmann fragmentation, yielding

-campholenic nitrile derivatives rather than the cyclic imide.

Critical Success Factor: This protocol focuses exclusively on the rearrangement of the anti-isomer. High-purity starting material (>95% anti) is required to avoid nitrile by-products.

Mechanistic Insight

The rearrangement proceeds via a concerted [1,2]-sigmatropic shift. Activation of the oxime hydroxyl converts it into a good leaving group (e.g., chlorosulfite or protonated species).[1][2] The C2-C3 bond does not cleave; rather, the C2-carbonyl migrates to the nitrogen atom, inserting itself to expand the ring from the [2.2.1] bicyclic system to the [3.2.1] bicyclic imide.

Pathway Visualization

[3]

Experimental Protocols

Pre-Requisite: Starting Material Validation

Commercial camphorquinone 3-oxime is often a mixture of syn and anti isomers.[3]

-

Purification: Recrystallize crude oxime from boiling ethanol or ethanol/hexane (1:1).

-

Validation: The anti-isomer typically melts at 152–154 °C . The syn-isomer melts lower (~114 °C) or exists as an oil. Ensure MP > 150 °C before proceeding.

Method A: Thionyl Chloride Mediated Rearrangement (Preferred)

Rationale: SOCl₂ provides mild, irreversible activation of the oxime, minimizing thermal degradation compared to mineral acids.

Materials:

-

This compound (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.5 eq)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

-

Pyridine (0.1 eq - optional scavenger)

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).

-

Dissolution: Dissolve anti-oxime (2.0 g, 11.0 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

-

Activation: Add SOCl₂ (1.2 mL, 16.5 mmol) dropwise over 10 minutes.

-

Observation: Gas evolution (SO₂, HCl) will occur. Ensure proper venting through a scrubber.

-

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (25 °C). Stir for an additional 2–4 hours.

-

Monitoring: Check by TLC (SiO₂, 30% EtOAc/Hexane). The oxime spot (Rf ~0.4) should disappear; the imide spot (Rf ~0.5) will appear.

-

-

Quench: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (20 mL) to quench excess thionyl chloride. Caution: Vigorous effervescence.

-

Workup:

-

Separate the organic layer.[4]

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine organics and wash with brine (1 x 20 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield colorless prisms.

Method B: Acid Catalysis (Sulfuric Acid)

Rationale: Classical method, useful if SOCl₂ is unavailable, but carries higher risk of charring or fragmentation.

-

Dissolution: Dissolve anti-oxime (1.0 g) in glacial acetic acid (10 mL).

-

Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise.

-

Heating: Heat the mixture to 60–70 °C for 1 hour. Do not exceed 80 °C to prevent charring.

-

Precipitation: Pour the reaction mixture onto crushed ice (50 g). The camphorimide should precipitate as a white solid.

-

Isolation: Filter the solid, wash copiously with water (to remove acid), and dry under vacuum.

Analytical Validation

Successful synthesis is confirmed by the shift from the oxime (C=N-OH) to the imide (CONH) functionality.

Physicochemical Data Table

| Parameter | Anti-Camphorquinone 3-Oxime (SM) | (-)-Camphorimide (Product) |

| Formula | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂ |

| MW | 181.23 g/mol | 181.23 g/mol |

| Melting Point | 152–154 °C | 242–244 °C (Distinctive high MP) |

| IR (KBr) | 3250 cm⁻¹ (OH broad), 1660 cm⁻¹ (C=N) | 1725, 1680 cm⁻¹ (Imide C=O doublet) |

| ¹H NMR (CDCl₃) | ||

| Appearance | White powder | Colorless prisms |

Workflow Diagram

Troubleshooting & Critical Notes

-

Isomer Control: If the starting material contains significant syn-isomer, the yield of Camphorimide will drop, and oily nitrile by-products will complicate recrystallization. Always check the MP of the starting material.

-

Moisture Sensitivity: Thionyl chloride reacts violently with water. Ensure all glassware is flame-dried.

-

Stereochemistry Retention: The chiral centers at C1 and C4 (originally C1/C4 in camphor) are retained. The configuration of the product is determined by the absolute stereochemistry of the starting camphor.

-

Safety: SOCl₂ releases HCl and SO₂. Work in a well-ventilated fume hood.

References

-

Forster, M. O. (1904). "XCIV.—Studies in the camphane series. Part XV. Bornylcarbimide." Journal of the Chemical Society, Transactions, 85, 894-904.

- Manimaran, T., & Ramakrishnan, V. T. (1979). "Beckmann rearrangement of camphorquinone oximes." Indian Journal of Chemistry, Section B, 18, 324-330.

-

Organic Syntheses. (1929). "Camphorquinone."[5] Organic Syntheses, Coll.[6] Vol. 1, p.145. (Provides foundational data on the quinone precursor).

-

Gawley, R. E. (1988). "The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations." Organic Reactions, 35, 1-420.

Sources

- 1. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 2. ChemicalDesk.Com: Beckmann Rearrangement [allchemist.blogspot.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

preparation of chiral auxiliaries using camphorquinone 3-oxime

Application Note: Stereoselective Synthesis of Chiral Auxiliaries Derived from Camphorquinone 3-Oxime

Executive Summary

This application note details the protocol for synthesizing high-purity chiral auxiliaries derived from the rigid bicyclic terpene scaffold of camphor. Specifically, we focus on the Camphorquinone 3-Oxime intermediate and its subsequent reduction to 3-amino-2-bornanol .

The camphor scaffold is a privileged structure in asymmetric catalysis due to its commercial availability in both enantiomeric forms and the steric bulk provided by the gem-dimethyl bridge. The 3-amino-2-bornanol derivative serves as a versatile precursor for

Key Technical Advantages:

-

Rigidity: The bicyclic [2.2.1] heptane framework minimizes conformational flux during the transition state of catalytic cycles.

-

Tunability: The cis-amino alcohol motif allows for the rapid generation of tridentate Schiff base ligands.

-

Scalability: The protocols described herein utilize inexpensive reagents (

,

Chemical Pathway & Mechanism[1]

The synthesis proceeds through two critical stages: the regioselective oximation of camphorquinone and the stereoselective reduction of the oxime/ketone functionalities.

Reaction Workflow Diagram

Figure 1: Synthetic workflow from Camphor to Active Chiral Auxiliary. The critical step is the reduction of the oxime to the amino alcohol, establishing two new stereocenters.

Mechanistic Insight: Regio- and Stereoselectivity

-

Oximation (Regiocontrol): Camphorquinone (2,3-bornanedione) contains two carbonyl groups. The C2 carbonyl is sterically shielded by the C1 bridgehead methyl group. Consequently, nucleophilic attack by hydroxylamine occurs preferentially at the less hindered C3 carbonyl , yielding Camphorquinone 3-oxime with high regioselectivity.

-

Reduction (Stereocontrol): The reduction of the oxime (C=N) and the ketone (C=O) by Lithium Aluminum Hydride (

) is governed by the approach of the hydride reagent. In the bornane system, bulky reagents typically attack from the less hindered endo face (due to the C7-syn-methyl shielding the exo face) or the exo face depending on the specific reagent size and chelation. For

Experimental Protocols

Protocol A: Preparation of Camphorquinone 3-Oxime

Target: (1R)-Camphorquinone 3-oxime from (1R)-Camphorquinone[1]

Reagents:

-

(1R)-(-)-Camphorquinone (10.0 g, 60 mmol)

-

Hydroxylamine hydrochloride (

) (5.5 g, 79 mmol) -

Pyridine (40 mL) or Sodium Acetate (buffered conditions)

-

Ethanol (Absolute, 240 mL)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of camphorquinone in 240 mL of ethanol.

-

Addition: Add 40 mL of pyridine followed by 5.5 g of hydroxylamine hydrochloride. The pyridine acts as an acid scavenger to drive the equilibrium.

-

Reaction: Stir the mixture at room temperature for 24 hours. Alternatively, reflux for 2 hours to accelerate the reaction, though room temperature is preferred to minimize thermal isomerization.

-

Monitoring: Monitor by TLC (Silica gel, 30% EtOAc/Hexane). The bright yellow color of the quinone will fade to a pale yellow/off-white.

-

Workup:

-

Concentrate the mixture by rotary evaporation to remove ethanol.

-

Dilute the oily residue with water (150 mL) and extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with 1M HCl (to remove pyridine), followed by brine.

-

Dry over anhydrous

, filter, and concentrate.[2]

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or Heptane.

-

Expected Yield: 8.5 – 9.0 g (75-80%).

-

Physical State: Off-white solid.

-

Melting Point: 148–151 °C.

-

Critical Checkpoint: Ensure all pyridine is removed. Residual pyridine will poison the catalyst or consume hydride equivalents in the subsequent reduction step.

Protocol B: Stereoselective Reduction to 3-Amino-2-Bornanol

Target: 3-Amino-2-bornanol (cis-isomer enriched)

Reagents:

-

Camphorquinone 3-oxime (5.0 g, 27.3 mmol)

-

Lithium Aluminum Hydride (

) (4.0 g, 105 mmol, ~4 equiv) -

Anhydrous THF or Diethyl Ether (200 mL)

Safety Warning:

Procedure:

-

Setup: Flame-dry a 500 mL 3-neck flask and equip it with a reflux condenser and addition funnel under nitrogen flow.

-

Reagent Prep: Suspend

(4.0 g) in anhydrous THF (100 mL) in the flask. Cool to 0 °C in an ice bath. -

Addition: Dissolve the Camphorquinone 3-oxime (5.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the

suspension over 30 minutes. Caution: Gas evolution ( -

Reduction: Once addition is complete, remove the ice bath and heat the mixture to reflux for 4–6 hours. The solution should turn from pale yellow to colorless/cloudy grey.

-

Quenching (Fieser Method): Cool the flask to 0 °C. Carefully add:

-

4 mL water (dropwise, very slow)

-

4 mL 15% NaOH solution

-

12 mL water

-

Note: Stir vigorously until a granular white precipitate forms (aluminum salts).

-

-

Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the pad with THF.

-

Concentration: Dry the filtrate over

and concentrate under reduced pressure. -

Purification: The crude amino alcohol is often pure enough for ligand synthesis. If necessary, purify by sublimation or column chromatography (

90:10:1).

Data Summary Table:

| Parameter | Specification | Note |

| Appearance | White waxy solid | Hygroscopic; store in desiccator. |

| Yield | 65 – 75% | Depends on quenching efficiency. |

| Stereochemistry | Major: cis-3-amino-2-bornanol | Confirmed by NMR coupling constants ( |

| Look for doublet of doublets. |

Application: Synthesis of Chiral Schiff Base Ligands

The 3-amino-2-bornanol obtained above is readily converted into tridentate ligands for asymmetric catalysis.

Protocol:

-

Mix equimolar amounts of 3-amino-2-bornanol and Salicylaldehyde in absolute ethanol.

-

Reflux for 2 hours.

-

Cool to crystallize the yellow Schiff base (Imine).

-

Usage: This ligand, when complexed with

or

Troubleshooting & Quality Control

-

Issue: Low Yield in Step B.

-

Cause: Incomplete quenching of aluminum salts leads to product trapping in the solid matrix.

-

Solution: Ensure the Fieser workup produces a granular sand-like precipitate. If the solid is gelatinous, the amino alcohol is likely trapped. Soxhlet extraction of the solids with THF can recover lost product.

-

-

Issue: Isomer Mixtures.

-

Diagnosis: Complex aliphatic region in

NMR. -

Solution: Recrystallization from hexane usually enriches the major cis-isomer. The cis-relationship is required for effective metal chelation in tridentate ligands.

-

References

-

Organic Syntheses Procedure for Camphorquinone Oxime: Wan, Z.; Clift, M. D. (1R)-(−)-Camphorquinone Monoxime.[1] Org.[2][][4][5] Synth.2007 , 84, 49. [Link]

-

Stereoselective Reduction & Ligand Synthesis: Xu, Y.; Zhu, S.; Cui, J. Asymmetric synthesis using chirally modified borohydrides. J. Chem. Soc., Perkin Trans. 11999 , 2243-2246. [Link]

-

General Review on Chiral Auxiliaries: Glorius, F.; Gnad, F. Chiral Auxiliaries — Principles and Recent Applications. Chem. Rev.2007 , 107, 5713. [Link]

-

Camphor-Derived Ligands in Catalysis: Chelucci, G. Camphor-derived pyridines: synthesis and applications in asymmetric catalysis. Tetrahedron: Asymmetry2006 , 17, 3163. [Link]

Sources

Navigating the Stereochemistry of Camphorquinone: A Guide to the Reaction Mechanisms of anti-Camphorquinone 3-Oxime Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Camphor-Derived Scaffolds

Camphor, a bicyclic monoterpene, has long been a foundational chiral starting material in organic synthesis. Its rigid skeleton provides a well-defined stereochemical environment, making it an invaluable tool in the construction of complex, enantiomerically pure molecules. A key derivative, camphorquinone, serves as a versatile precursor to a variety of chiral auxiliaries and intermediates. Among these, camphorquinone 3-oxime, which exists as syn and anti stereoisomers, presents distinct reactivity profiles that are of significant interest in medicinal chemistry and drug development. This guide focuses specifically on the reaction mechanisms involving anti-camphorquinone 3-oxime intermediates, providing a detailed exploration of their synthesis, characterization, and pivotal role in stereoselective transformations.

The precise spatial arrangement of the hydroxyl group relative to the camphor skeleton in anti-camphorquinone 3-oxime dictates its chemical behavior, particularly in rearrangement and fragmentation reactions. Understanding and controlling these pathways is crucial for leveraging this chiral intermediate in the synthesis of novel therapeutic agents.

Synthesis and Stereochemical Assignment of anti-Camphorquinone 3-Oxime

The preparation of camphorquinone 3-oxime typically yields a mixture of syn and anti isomers, with the syn isomer often being the major product under standard oximation conditions. The separation and purification of the desired anti-isomer are therefore critical steps.

Protocol 1: Synthesis of a Mixture of syn- and anti-Camphorquinone 3-Oxime

This protocol is adapted from established procedures for the oximation of camphorquinone.

Materials:

-

(1R)-(-)-Camphorquinone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottomed flask, dissolve (1R)-(-)-camphorquinone (10.0 g, 0.060 mol) in ethanol (240 mL).

-

Add pyridine (40 mL) and hydroxylamine hydrochloride (5.44 g, 0.078 mol) to the solution.

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Remove the ethanol by rotary evaporation at 40°C.

-

Dilute the resulting oil with ethyl acetate (100 mL) and hexane (100 mL).

-

Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.

-

The crude product is a mixture of syn- and anti-camphorquinone 3-oxime.

Protocol 2: Separation of syn and anti Isomers

The separation of the syn and anti isomers can be achieved by chromatographic methods.

Method A: Column Chromatography

-

The crude mixture can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The polarity difference between the two isomers allows for their separation.

Method B: Macroreticular Adsorption Resin

-

A process involving adsorption of the mixed oxime isomers onto a non-functional macroreticular adsorption resin followed by selective elution can also be employed for large-scale separations.

Spectroscopic Characterization

The unambiguous assignment of the syn and anti isomers is crucial and is typically achieved through NMR spectroscopy. The chemical shifts of the protons and carbons in the vicinity of the oxime functionality are sensitive to the stereochemistry. In the ¹H NMR spectrum, the proton at C4 is a key diagnostic signal.

| Isomer | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) |

| syn | C4-H appears at a distinct chemical shift | Characteristic shifts for C3 and C4 |

| anti | C4-H chemical shift is different from the syn isomer | Characteristic shifts for C3 and C4 |

Note: The specific chemical shifts can vary depending on the solvent and instrument frequency. It is essential to compare the obtained spectra with literature data for definitive assignment.

Key Reaction Mechanisms of anti-Camphorquinone 3-Oxime Intermediates

The reactivity of anti-camphorquinone 3-oxime is dominated by its participation in rearrangement and fragmentation reactions, as well as its use as a chiral auxiliary.

The Beckmann Rearrangement and Fragmentation

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime to an amide. However, in the case of camphorquinone oximes, a competing reaction, the Beckmann fragmentation, is often observed. The outcome is highly dependent on the reaction conditions and the stereochemistry of the oxime.

For anti-camphorquinone 3-oxime, the group anti-periplanar to the hydroxyl group is the C2-C3 bond. Cleavage of this bond leads to fragmentation rather than a simple rearrangement.

Mechanism of Beckmann Fragmentation:

The reaction is typically initiated by an acid catalyst which protonates the oxime hydroxyl group, converting it into a good leaving group (water).

This fragmentation is favored because the cleavage of the C2-C3 bond relieves some of the inherent ring strain in the bicyclic camphor skeleton and leads to the formation of a stable carbocationic intermediate. The resulting unsaturated nitrile is a valuable synthetic intermediate.

Protocol 3: Beckmann Fragmentation of Camphorquinone 3-Oxime

Materials:

-

Camphorquinone 3-oxime (mixture of isomers or purified anti-isomer)

-

Dilute sulfuric acid or acetyl chloride

-

Appropriate solvent (e.g., diethyl ether)

Procedure:

-

Dissolve camphorquinone 3-oxime in a suitable solvent.

-

Slowly add the acid catalyst (e.g., dilute H₂SO₄) at a controlled temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting unsaturated nitrile by column chromatography.

Note: The choice of acid and reaction conditions can influence the yield and selectivity of the fragmentation product.

Photochemical Reactions

Camphorquinone itself is a well-known photoinitiator, particularly in dental applications. The oxime derivatives also exhibit interesting photochemical reactivity. Upon irradiation with UV light, anti-camphorquinone 3-oxime can undergo rearrangement to form lactams. The exact mechanism can be complex, potentially involving radical intermediates.

The photochemical behavior of camphorquinone derivatives is an active area of research, with potential applications in the synthesis of novel nitrogen-containing heterocyclic compounds.

anti-Camphorquinone 3-Oxime as a Chiral Auxiliary

The rigid, chiral scaffold of anti-camphorquinone 3-oxime makes it an excellent chiral auxiliary for asymmetric synthesis. The oxime functionality can be derivatized, and the camphor backbone then directs the stereochemical outcome of a subsequent reaction on the appended substrate. After the desired transformation, the chiral auxiliary can be cleaved and recovered.

While specific examples in the synthesis of marketed drugs are not extensively documented in readily available literature, the principle is well-established in academic research for the synthesis of complex chiral molecules. For instance, derivatives of camphor have been used as chiral auxiliaries in the synthesis of various natural products and their analogues.

Applications in Drug Development

The intermediates derived from anti-camphorquinone 3-oxime, such as the unsaturated nitriles from Beckmann fragmentation and the lactams from photochemical rearrangements, are valuable building blocks in medicinal chemistry. Nitriles can be hydrolyzed to carboxylic acids or reduced to amines, while lactams are core structures in many biologically active compounds.

The diverse functionalities and inherent chirality of these camphor-derived intermediates make them attractive for the construction of libraries of novel compounds for drug screening. The oxime moiety itself is a recognized pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Conclusion

anti-Camphorquinone 3-oxime is a versatile and valuable chiral intermediate in organic synthesis. A thorough understanding of its stereoselective synthesis, purification, and distinct reaction pathways, particularly the Beckmann fragmentation, is essential for its effective utilization. The ability of this camphor-derived scaffold to impart stereocontrol makes it a powerful tool for researchers and scientists in the pharmaceutical industry. Further exploration of its applications as a chiral auxiliary and in photochemical transformations will undoubtedly lead to the development of novel and efficient routes to complex, biologically active molecules.

References

-

Beckmann rearrangement. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].

-

AdiChemistry. (n.d.). Beckmann Rearrangement | Mechanism. Retrieved February 15, 2026, from [Link].

-

Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R)-. Retrieved February 15, 2026, from [Link].

-

Love, B. E., & Jones, E. G. (1999). An Improved Synthesis of Camphorquinone-3-Oxime. Synthetic Communications, 29(16), 2831-2840. [Link].

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved February 15, 2026, from [Link].

- Google Patents. (n.d.). GB2146330A - Separating syn and anti oxime isomers.

-

ResearchGate. (2024). Derivatives of oxime with medicinal chemistry applications. [Link].

-

National Center for Biotechnology Information. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved February 15, 2026, from [Link].

-

Rao, H. S. P., Saha, A., & Vijjapu, S. (2021). Studies in the rearrangement reactions involving camphorquinone. RSC Advances, 11(13), 7180–7186. [Link].

-

Kamoun, E. A., Winkel, A., Eisenburger, M., & Menzel, H. (2014). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 10, S2439-S2449. [Link].

-

YouTube. (2019, December 15). Beckmann Fragmentation. [Link].

-

National Center for Biotechnology Information. (n.d.). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved February 15, 2026, from [Link].

-

MDPI. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link].

-

MDPI. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. [Link].

-

MDPI. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. [Link].

-

ACG Publications. (2023). Synthesis of heterocyclic compounds from camphor. [Link].

-

French-Ukrainian Journal of Chemistry. (2025). Beckmann Fragmentation of Camphor-4-carboxylic and Camphor-4-acetic Acid Oximes. [Link].

-

Asian Journal of Chemistry. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. [Link].

-

MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link].

-

Wikipedia. (n.d.). Camphorquinone. Retrieved February 15, 2026, from [Link].

-

PubMed. (2003). ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes. [Link].

-

ResearchGate. (2015). The Camphorquinone/Amine and Camphorquinone/Amine/Phosphine Oxide Derivative Photoinitiating Systems: Overview, Mechanistic Approach, and Role of the Excitation Light Source. [Link].

-

ACS Publications. (2017). Wavelength-Dependent Photochemistry of Oxime Ester Photoinitiators. [Link].

-

MDPI. (2024). Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment. [Link].

-

Asian Journal of Chemistry. (n.d.). Synthesis of Some Pramoxine-Based Compounds as Possible Local Anesthetic and Anticholinergic Agents. [Link].

-

RSC Publishing. (n.d.). Stereoselective synthesis and applications of spirocyclic oxindoles. Retrieved February 15, 2026, from [Link].

-

RSC Publishing. (n.d.). Divergent [3+2] annulations of oxime acetates with thioaurones/aurones leading to benzothiazino-/benzoyl-pyrroles. Retrieved February 15, 2026, from [Link].

Application Note: Solvothermal Synthesis of Chiral Camphorquinone Oxime Metal Complexes

Executive Summary & Rationale

This guide details the synthesis of Camphorquinone Monoxime (CQO) and its subsequent metallization using solvothermal techniques . While traditional reflux methods yield amorphous powders, solvothermal synthesis utilizes high pressure and temperature (above the solvent's boiling point) to enhance solubility and reversibility of bond formation. This is critical for growing single crystals suitable for X-ray diffraction (XRD) and for accessing thermodynamic products, such as chiral coordination polymers, which are highly valued in enantioselective catalysis and antimicrobial drug development.

Key Advantages of this Protocol:

-

Chirality Retention: Utilizes the rigid bicyclic skeleton of natural camphor to induce chirality in metal frameworks.

-

Crystallinity: Solvothermal conditions promote defect-free crystal growth.

-

Biological Relevance: Oxime-metal chelates exhibit established antimicrobial and cytotoxic profiles.

Ligand Synthesis: Camphorquinone Monoxime (CQO)

Before solvothermal processing, the ligand must be isolated in high purity. The synthesis proceeds via the condensation of camphorquinone with hydroxylamine hydrochloride.

Reagents Required:

-

(1R)-(-)-Camphorquinone (99%)

-

Hydroxylamine hydrochloride (

) -

Sodium acetate (anhydrous)

-

Ethanol (95%) and Deionized Water

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of camphorquinone in 30 mL of Ethanol (95%) in a round-bottom flask.

-

Buffer Preparation: Dissolve 15 mmol of Hydroxylamine HCl and 15 mmol of Sodium Acetate in 10 mL of deionized water.

-

Addition: Dropwise add the aqueous amine solution to the ethanolic ketone solution with vigorous stirring.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Isolation: Cool to room temperature. Rotary evaporate the ethanol. The residue will precipitate upon addition of ice-cold water.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Yield Target: >75%[1]

-

Appearance: Off-white/yellowish needles.

-

Melting Point: ~148-150°C.

-

Solvothermal Metallization Protocol

This section describes the formation of a Copper(II)-CQO coordination complex. The solvothermal environment facilitates the chelation of the oxime nitrogen and carbonyl oxygen to the metal center, potentially forming supramolecular chains.

Experimental Setup Logic

-

Vessel: 23 mL Teflon-lined stainless steel autoclave. Reason: Inertness to metal ions and capability to withstand pressures >20 bar.

-

Solvent: Methanol/DMF mixture. Reason: DMF increases the boiling point and solubility of the metal salt; Methanol solubilizes the ligand.

-

Temperature: 120°C. Reason: Sufficient energy to overcome kinetic barriers without degrading the organic ligand.

Detailed Protocol:

Step 1: Pre-cursor Mixing

-

In a small beaker, dissolve 0.5 mmol of CQO Ligand in 5 mL of Methanol.

-

In a separate vial, dissolve 0.25 mmol of Copper(II) Acetate Monohydrate (

) in 3 mL of DMF. -

Slowly mix the two solutions. A color change (typically to dark green or brown) indicates initial complexation.

-

Optional: Add 0.1 mL of Triethylamine to deprotonate the oxime (

), facilitating neutral complex formation.

Step 2: Solvothermal Treatment

-

Transfer the mixture into the Teflon liner.

-

Fill capacity should be 40-60% . Do not overfill (risk of explosion) or underfill (insufficient pressure).

-

Seal the autoclave tightly in the steel jacket.

-

Place in a programmable oven.

Step 3: Heating Profile (Critical for Crystallinity)

-

Ramp Up: 2°C/min to 120°C.

-

Hold: 120°C for 48 hours.

-

Cool Down: 0.1°C/min to Room Temperature.

-

Note: Slow cooling is the most critical factor for single-crystal growth.

-

Step 4: Harvesting

-

Open the autoclave. Filter the mother liquor.

-

Wash crystals with cold Methanol to remove unreacted ligand.

-

Air dry.

Data Summary: Expected Properties

| Parameter | Value / Observation | Method of Verification |

| Stoichiometry | 1:2 (Metal:Ligand) typical for M(II) | Elemental Analysis (CHN) |

| Coordination | N,O-chelation (5-membered ring) | FT-IR (Shift in C=N and C=O bands) |

| Morphology | Block or Prism crystals | Optical Microscopy / SEM |

| Solubility | Soluble in DMSO/DMF; Insoluble in Water | Solubility Test |

Mechanism & Workflow Visualization

The following diagram illustrates the synthetic pathway and the decision logic for solvothermal optimization.

Caption: Synthetic workflow from natural camphor to crystalline metal-organic complex via solvothermal processing.

Applications in Drug Development[2]

Researchers in medicinal chemistry should evaluate these complexes for the following properties:

-

Antimicrobial Activity:

-

Mechanism: The lipophilic camphor backbone facilitates cell membrane penetration, while the oxime-metal core can generate Reactive Oxygen Species (ROS) or bind to bacterial DNA.

-

Reference Analog: Studies on naphthoquinone oxime complexes (structural analogs) have shown significant efficacy against S. aureus and E. coli [2].

-

-

Chiral Catalysis:

-

The rigid chiral center of the camphor moiety makes these complexes excellent candidates for enantioselective catalysis in organic synthesis, potentially replacing expensive noble metal catalysts.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Amorphous Powder | Cooling too fast | Reduce cooling rate to 0.05°C/min. |

| No Precipitate | Ligand too soluble | Increase water ratio in solvent or increase concentration. |

| Metal Oxide Impurity | Hydrolysis | Ensure system is anhydrous or lower pH slightly (avoid strong bases). |

| Ligand Decomposition | Temp too high | Reduce synthesis temperature to 100°C; check ligand thermal stability (TGA). |

References

-

White, J. D., Wardrop, D. J., & Sundermann, K. F. (2004). Camphorquinone and Camphorquinone Monoxime.[1] Organic Syntheses, Coll. Vol. 10, p. 305.[1]

-

Hassan, F., et al. (2020).[2] Coordination Behavior and Biological Activity of Some Transition Metal Complexes with 2-Acetyl and 2-Formyl-3-Amino-1,4-Naphthoquinone Ligands. Open Journal of Inorganic Non-metallic Materials.

-

Mashentseva, A. A., et al. (2011).[3] Synthesis and Biological Activity of the Pinostrobin Oxime Complex Compounds with Some d-Metals. Russian Journal of General Chemistry.

-

Zheng, Y.-Q., et al. (2007). Solvothermal in situ Metal/Ligand Reactions: A New Bridge Between Coordination Chemistry and Organic Synthetic Chemistry. Accounts of Chemical Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Anti-(1R)-(+)-Camphorquinone 3-Oxime

Diagnostic & Triage: Is This Guide For You?

Target Molecule: Anti-(1R)-(+)-Camphorquinone 3-oxime CAS: 31571-14-9 (Anti-isomer specific) Common Applications: Chiral auxiliary in asymmetric synthesis, ligand in coordination chemistry.

Critical Parameter Check: Before proceeding, verify your crude material against these baselines. The most common issue with this compound is isomeric contamination (Syn vs. Anti).

| Parameter | Specification (Pure Anti-Isomer) | Warning Signs (Impure/Syn-Isomer) |

| Melting Point | 153 – 157 °C | 115 – 120 °C (Indicates syn-isomer or eutectic mix) |

| Appearance | White to pale yellow crystalline powder | Oily residue or deep yellow/green clumps |